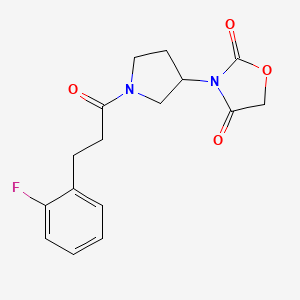

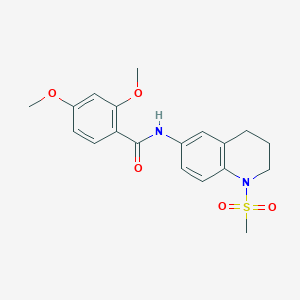

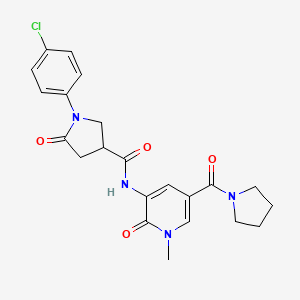

![molecular formula C13H13N3O2S B2815588 6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-09-8](/img/structure/B2815588.png)

6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine derivatives have been developed drastically as potent anticancer agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is influenced by the substituents attached to the ring carbon and nitrogen atoms . Preliminary Structure-Activity Relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis

Pyrimidine derivatives exhibit a variety of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by the nature and position of their substituents . For instance, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .Applications De Recherche Scientifique

- CDK2 Inhibition : Researchers have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors for cancer treatment . CDK2 (cyclin-dependent kinase 2) is a promising target for selectively inhibiting tumor cell growth. Several synthesized compounds demonstrated potent cytotoxic activity against cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines.

- Cytotoxic Effects : A series of pyrazolo[3,4-d]pyrimidine compounds were evaluated for their cytotoxic effects, particularly against breast cancer cell lines MDA-MB-468 and T-47D. Among these compounds, 12a–d demonstrated significant anticancer activity .

- In Vitro Cytotoxicity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and tested against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines. The study aimed to identify potential candidates for lung cancer therapy .

- CDK2/Cyclin A2 Inhibitors : Some pyrazolo[3,4-d]pyrimidine derivatives showed enzymatic inhibitory activity against CDK2/cyclin A2. Compounds 14, 13, and 15 exhibited significant inhibitory activity, making them promising candidates for further investigation .

- Compound 14 : This compound not only inhibited cell proliferation but also induced alterations in cell cycle progression. Its dual activity against cancer cell lines and CDK2 makes it intriguing for further study .

Cancer Therapy

Breast Cancer Treatment

Lung Cancer Research

Enzymatic Inhibition

Cell Cycle Alteration

Apoptosis Induction

Mécanisme D'action

Target of Action

The compound “6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” belongs to the class of pyrimidines, which are known to have a wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In addition, some pyrimidine derivatives have been synthesized as FLT3 inhibitors, which are essential for immune response and stem cell proliferation .

Mode of Action

Based on the general properties of pyrimidines, it can be inferred that the compound likely interacts with its targets (inflammatory mediators or flt3) to inhibit their expression and activities .

Biochemical Pathways

Given that pyrimidines can inhibit inflammatory mediators and flt3, it can be inferred that the compound likely affects the inflammatory response and immune response pathways .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation due to the inhibition of inflammatory mediators . If the compound acts as a FLT3 inhibitor, it could potentially have anti-cancer effects by inhibiting the proliferation of cancer cells .

Safety and Hazards

While specific safety and hazard information for “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Pyrimidine derivatives are used in various therapeutic applications, but like all drugs, they should be used under the guidance of a healthcare professional to manage potential side effects and interactions .

Orientations Futures

The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development due to its diverse chemical reactivity, accessibility, and a wide range of biological activities . Future research could focus on designing small molecules with a pyrimidine scaffold possessing more promising anticancer potential . Additionally, the development of new synthetic methods and the exploration of novel biological activities of pyrimidine derivatives are promising directions for future research .

Propriétés

IUPAC Name |

6-(3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-10-3-2-4-12(5-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPZQAFZPIIQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

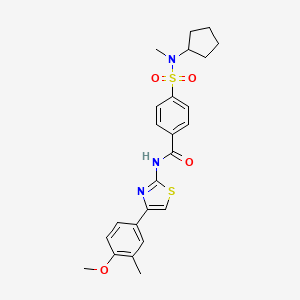

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

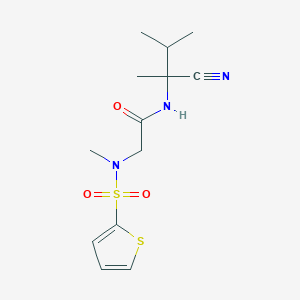

![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)

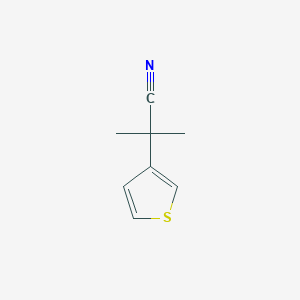

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)